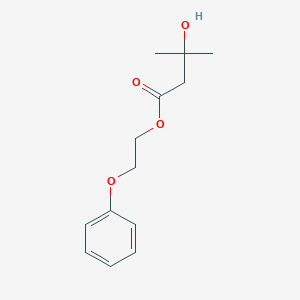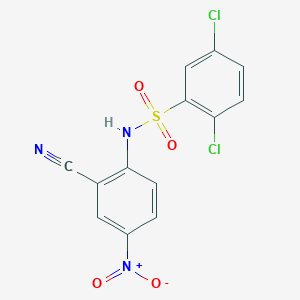![molecular formula C17H15N3S3 B14608708 5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione CAS No. 59663-47-7](/img/structure/B14608708.png)
5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with two 4-(methylsulfanyl)phenyl groups and a thione group
Métodos De Preparación
The synthesis of 5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazine derivative. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions .
Análisis De Reacciones Químicas
5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparación Con Compuestos Similares
5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione can be compared with other triazine derivatives, such as:
4,6-Bis(methylsulfanyl)-5-pyrimidinamine: This compound also contains methylsulfanyl groups and exhibits similar biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a similar triazine ring structure and are known for their antiproliferative and antimicrobial properties.
Propiedades
Número CAS |
59663-47-7 |
|---|---|
Fórmula molecular |
C17H15N3S3 |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
5,6-bis(4-methylsulfanylphenyl)-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C17H15N3S3/c1-22-13-7-3-11(4-8-13)15-16(19-20-17(21)18-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21) |
Clave InChI |
AVVUBYUFBLXPBK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)

![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)



![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)

![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)



